molecular formula C18H16N2O7S B5246252 3,4-DIMETHYL 2-(3-NITROBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3,4-DICARBOXYLATE

3,4-DIMETHYL 2-(3-NITROBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3,4-DICARBOXYLATE

Cat. No.: B5246252
M. Wt: 404.4 g/mol
InChI Key: YKURBSSUYWJYME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-DIMETHYL 2-(3-NITROBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3,4-DICARBOXYLATE is a complex organic compound featuring a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics . This compound, with its unique structural features, holds potential for various scientific and industrial applications.

Preparation Methods

The synthesis of thiophene derivatives, including 3,4-DIMETHYL 2-(3-NITROBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3,4-DICARBOXYLATE, typically involves condensation reactions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific reaction conditions. Industrial production methods may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

3,4-DIMETHYL 2-(3-NITROBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3,4-DICARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the structural features of the compound .

Comparison with Similar Compounds

Similar compounds include other thiophene derivatives such as:

    Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

    Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure. Compared to these compounds, 3,4-DIMETHYL 2-(3-NITROBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3,4-DICARBOXYLATE has unique structural features that may confer distinct biological and chemical properties.

Properties

IUPAC Name

dimethyl 2-[(3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O7S/c1-26-17(22)11-6-7-12-13(11)14(18(23)27-2)16(28-12)19-15(21)9-4-3-5-10(8-9)20(24)25/h3-5,8,11H,6-7H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKURBSSUYWJYME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2=C1C(=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.